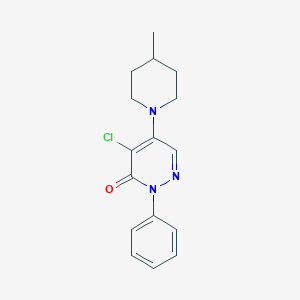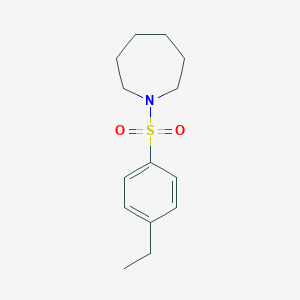![molecular formula C18H20Cl2N2O3S B272312 1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, commonly known as TCS-1102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TCS-1102 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
作用機序
TCS-1102 exerts its pharmacological effects by binding to the sigma-1 receptor with high affinity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel function, and protein folding. The binding of TCS-1102 to the sigma-1 receptor results in the modulation of these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
TCS-1102 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to have analgesic effects in animal models of neuropathic pain, anticonvulsant effects in animal models of epilepsy, and anxiolytic effects in animal models of anxiety. Additionally, TCS-1102 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the major advantages of TCS-1102 is its high affinity for the sigma-1 receptor, which makes it a potent and selective ligand for this receptor. This property makes TCS-1102 an ideal tool compound for studying the role of the sigma-1 receptor in various physiological and pathological processes. However, one of the limitations of TCS-1102 is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on TCS-1102. One of the potential applications of TCS-1102 is in the treatment of chronic pain, which is a major clinical problem with limited treatment options. Additionally, TCS-1102 has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
Conclusion:
In conclusion, TCS-1102 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its high affinity for the sigma-1 receptor makes it an ideal tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
合成法
The synthesis of TCS-1102 involves the reaction of 3,4-dichloroaniline and 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields TCS-1102 as a white solid with a purity of more than 99%.
科学的研究の応用
TCS-1102 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as neuropathic pain, epilepsy, and anxiety. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, neuronal excitability, and cell survival.
特性
製品名 |
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C18H20Cl2N2O3S |
分子量 |
415.3 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-11-15(4-6-18(13)25-2)26(23,24)22-9-7-21(8-10-22)14-3-5-16(19)17(20)12-14/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
QIIJCFLKWXBBJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)

